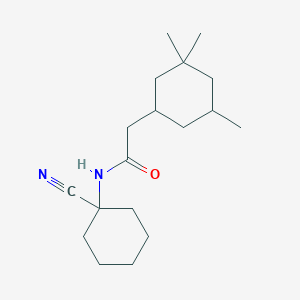![molecular formula C11H11N3O2S3 B2520067 N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide CAS No. 863587-72-8](/img/structure/B2520067.png)
N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide" is a heterocyclic compound that features a sulfonamide group, which is a common moiety in many therapeutic agents due to its antibacterial and anticancer properties. The presence of the thiophene ring suggests potential for increased bioactivity, as thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects .
Synthesis Analysis
The synthesis of heterocyclic compounds containing a sulfonamido moiety, as seen in the compound of interest, typically involves the reaction of precursor molecules with various active methylene compounds or hydrazine derivatives. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate can be reacted with different compounds to produce a variety of heterocyclic derivatives, including pyran, pyridine, and pyridazine derivatives . Although the exact synthesis of "N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide" is not detailed in the provided papers, similar synthetic routes may be employed.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using elemental analysis and spectral data, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectroscopy. These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound .
Chemical Reactions Analysis
The reactivity of sulfonamide-containing heterocyclic compounds can vary depending on the substituents and the core structure. For example, the precursor hydrazone mentioned in one study can react with hydrazine derivatives to yield pyrazole and oxazole derivatives . Similarly, the compound of interest may undergo nucleophilic substitution reactions or be involved in the formation of other heterocyclic systems when reacted with appropriate reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the sulfonamide group can confer solubility in water, which is beneficial for biological applications. The heterocyclic core, including the imidazo[2,1-b]thiazole and thiophene rings, contributes to the compound's stability and potential interactions with biological targets. The bioactivity of these compounds is often assessed through in vitro studies, such as evaluating their antibacterial and anticancer activities against various strains of bacteria and cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
Research has focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, demonstrating potential as antibacterial agents. For instance, Azab et al. (2013) synthesized a series of novel heterocyclic compounds featuring a sulfonamido group, showing significant antibacterial activity against various pathogens (Azab, Youssef, & El-Bordany, 2013).
Anticancer Activity
Compounds with structural features similar to N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide have been evaluated for their anticancer potential. For example, Ghorab et al. (2014) investigated novel thiophene derivatives with sulfonamide, quinoline, and other moieties for their in vitro anticancer activity, with several compounds showing promising activity against human breast cancer cell lines (Ghorab, Bashandy, & Alsaid, 2014).
Sulfonamide-Based Schiff Base Metal Complexes
Ashraf et al. (2016) synthesized metal complexes of benzimidazole derived sulfonamide, demonstrating antimicrobial activity. These compounds were characterized by their potential as antimicrobial agents against a range of bacterial and fungal strains (Ashraf et al., 2016).
Environmental and Biological Sensing Applications
The design of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols in environmental and biological samples has been explored. Wang et al. (2012) described the development of such a probe, demonstrating its application for thiophenol sensing in water samples with high selectivity and sensitivity (Wang, Han, Jia, Zhou, & Deng, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S3/c1-8-7-18-11-13-9(6-14(8)11)5-12-19(15,16)10-3-2-4-17-10/h2-4,6-7,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXVISOOVFEFCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-fluorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2519985.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2519986.png)
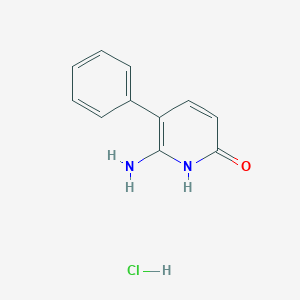
![N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2519992.png)
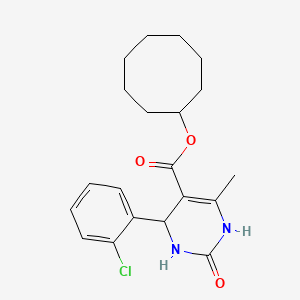
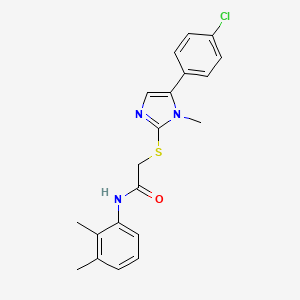
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2519998.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2519999.png)
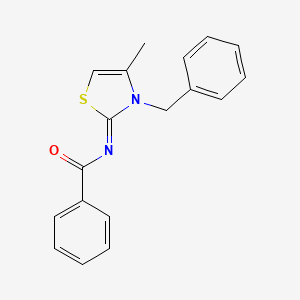
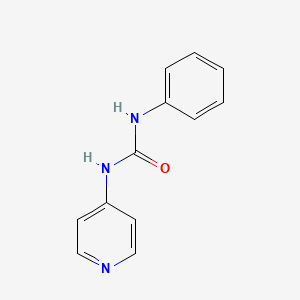
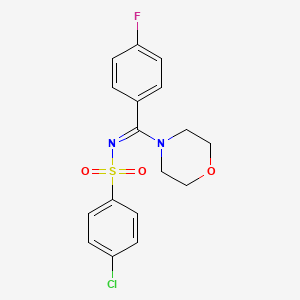
![4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2520006.png)
